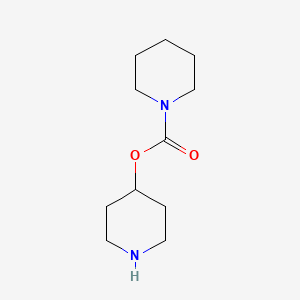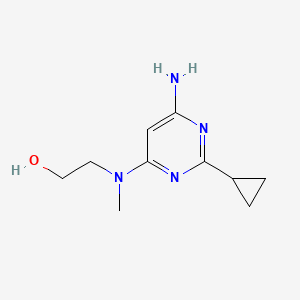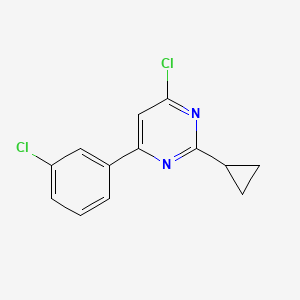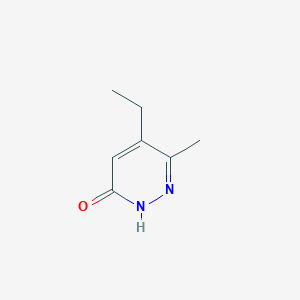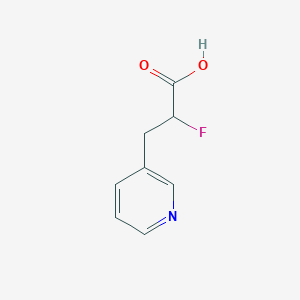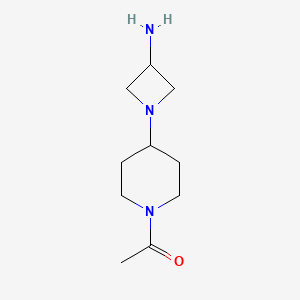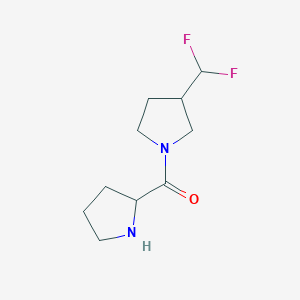
3-(Difluoromethyl)-1-prolylpyrrolidine
Overview
Description
Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their potential utility in drug design and discovery . The incorporation of a difluoromethyl group into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen substantial progress in recent years . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Scientific Research Applications
Drug Design and Discovery
The CF2H moiety is increasingly utilized in drug design due to its ability to improve chemical, physical, and biological properties of molecules3-(Difluoromethyl)-1-prolylpyrrolidine can be integrated into bioactive molecules, enhancing lipophilicity, metabolic stability, bioavailability, and cell membrane permeability . This compound could serve as a lead compound in the development of new pharmaceuticals, especially where selective fluorination is required to modulate biological activity.
Kinase Inhibitor Design
The difluoromethyl group has been shown to play a crucial role in the design of kinase inhibitors. As a versatile moiety, it can be used to modulate the activity and selectivity of kinase inhibitors, which are pivotal in cancer treatment and other diseases . The structural flexibility provided by 3-(Difluoromethyl)-1-prolylpyrrolidine could lead to the development of more selective and potent inhibitors.
Fluorine-Containing Pharmaceuticals
The presence of fluorine in pharmaceuticals often leads to improved drug properties3-(Difluoromethyl)-1-prolylpyrrolidine could be used to synthesize fluorine-containing quinoxalin-2-ones, which are important in pharmaceutical chemistry due to their presence in natural products and bioactive compounds .
Hydrogen-Bond Donor Studies
Studies have indicated that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues. This property can be exploited in the design of new molecules where hydrogen bonding plays a key role in their biological activity .
Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advancements and continues to be a topic of active research . Future directions may include the development of more efficient synthesis methods, exploration of new difluoromethylated compounds, and further investigation into their biological activities .
properties
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-9(12)7-3-5-14(6-7)10(15)8-2-1-4-13-8/h7-9,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDGRJMOZSRLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-prolylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



